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molecular formula C6H8O3 B016202 2,5-Furandimethanol CAS No. 1883-75-6

2,5-Furandimethanol

Cat. No. B016202
M. Wt: 128.13 g/mol
InChI Key: DSLRVRBSNLHVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162473

Procedure details

To a stirred solution of furan-2,5-dimethanol (25 mg, 0.2 mol) and pyridine (38.4 g, 0.48 mol) in a dry chloroform (120 mL) was added dropwise a solution of thionyl chloride (52.4 g, 0.44 mol) in dry chloroform (80 mL) at -40° C. (Ar) for 1.5 h. After addition, the mixture was stirred at -40° C. for 0.5 h then warmed to 0° C. for 0.5 h. After quenching with ice water (300 mL), the organic phase was washed with 5% sodium hydroxide (10 mL), dried, then evaporated to give a light brown oil. The brownish oil was distilled under vacuum (80°-82° C., 0.5 mmHg) to give a colorless liquid which solidified at room temperature. Yield: 24 g (75%); M.P. 27°-28° C. (M.P. 27°-28° C., K. Yu. Noritskii, V. P. Volkoo, and Yu. K. Yuiey, Zhur. Obscher. Khim., 1961, 31, 538.)
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](CO)=[CH:4][CH:3]=[C:2]1[CH2:8]O.N1C=CC=CC=1.S(Cl)([Cl:18])=O.[CH:20]([Cl:23])(Cl)Cl>>[Cl:18][CH2:8][C:2]1[O:1][C:5]([CH2:20][Cl:23])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
O1C(=CC=C1CO)CO
Name
Quantity
38.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
52.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -40° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After quenching with ice water (300 mL)
WASH
Type
WASH
Details
the organic phase was washed with 5% sodium hydroxide (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil
DISTILLATION
Type
DISTILLATION
Details
The brownish oil was distilled under vacuum (80°-82° C., 0.5 mmHg)
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid which
CUSTOM
Type
CUSTOM
Details
solidified at room temperature

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClCC=1OC(=CC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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